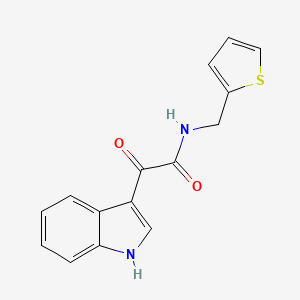

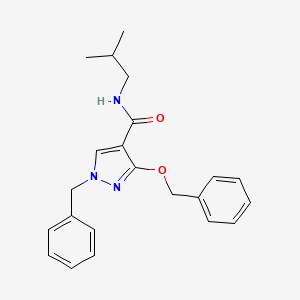

![molecular formula C6H5ClN2O2S B2456440 Ácido imidazo[5,1-b]tiazol-3-carboxílico clorhidrato CAS No. 2137605-31-1](/img/structure/B2456440.png)

Ácido imidazo[5,1-b]tiazol-3-carboxílico clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a heterocyclic organic compound . It is part of the imidazo[2,1-b]thiazoles class of compounds, which have been shown to have potent activity in vitro .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles has been the subject of much research . A general procedure for the synthesis of related compounds involves the reaction of an appropriate starting material with ethyl-2-chloroacetoacetate in 1,4-dioxane and heating for 24 hours at reflux .Molecular Structure Analysis

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a member of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles have been found to act as effective molecular scaffolds for synthetic, structural, and biomedical research . They have been used in the synthesis of various biologically active compounds .Mecanismo De Acción

Target of Action

Imidazothiazoles, a broader class of compounds to which this compound belongs, have been shown to act as effective molecular scaffolds for synthetic, structural, and biomedical research .

Mode of Action

The mechanistic pathway leading to carbonylated imidazothiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One study on a related compound, an imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compound, showed good drug exposure in mice with an auc (0-24h) >11,700 ng·hr/ml and a >24 hr half-life . This suggests that imidazothiazoles may have favorable pharmacokinetic properties.

Result of Action

Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of imidazothiazoles has been shown to proceed smoothly in methanol in the presence of catalytic amounts of acid , suggesting that the chemical environment can influence the synthesis and potentially the action of these compounds.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride in lab experiments is its specificity for certain target proteins and enzymes. This specificity allows for the selective modulation of cellular processes, which can provide insights into their function. Another advantage is its fluorescent properties, which enable the labeling of proteins and other biomolecules in live cells. However, one limitation of using imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the use of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride in scientific research. One direction is the development of more specific and potent inhibitors of protein kinase CK2, which can lead to the discovery of new therapeutic targets for cancer and other diseases. Another direction is the optimization of the fluorescent properties of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride for use in live-cell imaging and other applications. Additionally, the use of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride in combination with other probes and techniques, such as CRISPR-Cas9 genome editing, can provide new insights into the function of proteins and other biomolecules in cells.

Métodos De Síntesis

The synthesis of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride involves the reaction of 2-mercaptoimidazole with 2-bromoacetic acid in the presence of a base, followed by the reaction of the resulting intermediate with thionyl chloride and hydrochloric acid. The final product is obtained after purification by recrystallization.

Aplicaciones Científicas De Investigación

Propiedades anticancerígenas

El ácido imidazo[5,1-b]tiazol-3-carboxílico clorhidrato presenta una actividad anticancerígena prometedora. Los investigadores han investigado sus efectos en líneas celulares cancerosas, particularmente su capacidad para inhibir la proliferación e inducir la apoptosis. Se necesitan estudios adicionales para comprender los mecanismos subyacentes y optimizar su potencial terapéutico .

Agentes antituberculosos

La clase de imidazo[2,1-b]tiazol-5-carboxamidas (ITA), que incluye compuestos relacionados, ha mostrado una potente actividad antituberculosa. Estas moléculas se dirigen a QcrB, un componente crucial de la cadena de transporte de electrones de las micobacterias. El ácido imidazo[5,1-b]tiazol-3-carboxílico clorhidrato puede compartir propiedades similares .

Inhibidores de FLT3

El sistema de anillo benzo[d]imidazotiazol, que combina marcos de tiazol e imidazol, se ha explorado como un andamiaje para inhibidores de FLT3. Estos inhibidores son relevantes en la terapia del cáncer, particularmente para la leucemia mieloide aguda (LMA). Los derivados del ácido imidazo[5,1-b]tiazol-3-carboxílico clorhidrato podrían contribuir a este campo .

Inmunomodulación e inmunoterapia

Ciertos imidazo[2,1-b]tiazoles, incluidos los derivados hidrogenados, exhiben propiedades inmunomoduladoras. Por ejemplo, el levamisol (VI), un fármaco antihelmíntico derivado de los imidazo[2,1-b]tiazoles, tiene efectos inmunomoduladores. Los investigadores continúan explorando estos compuestos para posibles aplicaciones inmunoterapéuticas .

Agentes ansiolíticos

Si bien no está directamente relacionado con el ácido imidazo[5,1-b]tiazol-3-carboxílico clorhidrato, otros imidazotiazoles han mostrado propiedades ansiolíticas. Por ejemplo, el agente ansiolítico WAY-181187 (SAX-187) (VII) está estructuralmente relacionado con esta clase. Investigar derivados similares puede revelar nuevos compuestos ansiolíticos .

Inhibidores de la fosfodiesterasa

Los isómeros del benzo[d]imidazo[5,1-b]tiazol se han identificado como andamiajes centrales en los inhibidores de la fosfodiesterasa 10A (PDE10A). Estos compuestos son relevantes en los trastornos neurológicos. Aunque la investigación es limitada, explorar derivados del ácido imidazo[5,1-b]tiazol-3-carboxílico clorhidrato podría proporcionar información sobre la inhibición de PDE10A .

Análisis Bioquímico

Biochemical Properties

It is known that imidazothiazoles interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied .

Molecular Mechanism

The molecular mechanism of action of Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched .

Dosage Effects in Animal Models

The effects of Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is involved in, including any enzymes or cofactors that it interacts with, are currently being studied . This includes any effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride and any effects on its activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

imidazo[5,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S.ClH/c9-6(10)4-2-11-5-1-7-3-8(4)5;/h1-3H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKHNGSIRKOSAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N(C=N1)C(=CS2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2456362.png)

![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B2456365.png)

![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2456366.png)

![4-Imino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2456368.png)

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2456376.png)

![4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)